molecular formula C21H26N4O2S2 B1250388 N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide

N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide

Cat. No. B1250388
M. Wt: 430.6 g/mol
InChI Key: GZGQOEHHOLCDED-UHFFFAOYSA-N
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Description

N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide is a substituted aniline and a member of methoxybenzenes.

Scientific Research Applications

Synthesis and Anticancer Studies

Research has shown the potential of thiazolyl compounds in the field of anticancer studies. For instance, a study involved the synthesis of thiazolyl azo dye ligands and their metal complexes, which demonstrated significant anticancer activity against human breast cancer (K. Al-adilee & H. Hessoon, 2019).

Photoreactions and Photochemical Properties

A study on 2-(4-thiazolyl)-1H-benzimidazole explored its photooxidation processes in the presence of a photosensitizer, which could be relevant to the scientific understanding of similar thiazolyl compounds (M. R. Mahran, M. Sidky, & H. Wamhoff, 1983).

Central Nervous System Penetrability

Thiazole derivatives have been studied for their ability to penetrate the central nervous system. A study on a potent 5-HT3 receptor antagonist, a thiazole compound, indicated its effectiveness in crossing the blood-brain barrier (T. Rosen et al., 1990).

Anti-Inflammatory and Enzyme Inhibition

(Methoxyalkyl)thiazoles have been identified as potent 5-lipoxygenase inhibitors, illustrating the potential of thiazolyl compounds in anti-inflammatory and enzyme inhibition applications (Bird et al., 1991).

Photosensitizer for Cancer Treatment

A study on zinc phthalocyanine with thiazolyl derivatives emphasized its potential as a photosensitizer for cancer treatment in photodynamic therapy due to its high singlet oxygen quantum yield (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antimicrobial Activity

Research on thiazolyl compounds has also demonstrated significant antimicrobial activity, highlighting their potential in combating various bacterial and fungal infections (H. M. Vinusha et al., 2015).

properties

Product Name

N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide

Molecular Formula

C21H26N4O2S2

Molecular Weight

430.6 g/mol

IUPAC Name

N-[5-[2-(3-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]heptanamide

InChI

InChI=1S/C21H26N4O2S2/c1-4-5-6-7-11-18(26)25-21-22-14(2)19(29-21)17-13-28-20(24-17)23-15-9-8-10-16(12-15)27-3/h8-10,12-13H,4-7,11H2,1-3H3,(H,23,24)(H,22,25,26)

InChI Key

GZGQOEHHOLCDED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC(=CC=C3)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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